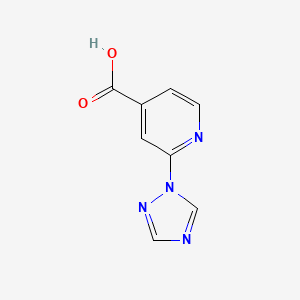

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid

CAS No.: 263270-38-8

Cat. No.: VC4989554

Molecular Formula: C8H6N4O2

Molecular Weight: 190.162

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 263270-38-8 |

|---|---|

| Molecular Formula | C8H6N4O2 |

| Molecular Weight | 190.162 |

| IUPAC Name | 2-(1,2,4-triazol-1-yl)pyridine-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H6N4O2/c13-8(14)6-1-2-10-7(3-6)12-5-9-4-11-12/h1-5H,(H,13,14) |

| Standard InChI Key | NTTPOXNTFBISRL-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=C1C(=O)O)N2C=NC=N2 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The molecular formula of 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid is C₈H₆N₄O₂, with a molar mass of 206.17 g/mol . Its IUPAC name, 2-(1,2,4-triazol-1-yl)pyridine-4-carboxylic acid, reflects the substitution pattern on the pyridine ring. The compound’s SMILES notation, C1=CN=C(C=C1C(=O)O)N2C=NC=N2, and InChIKey, NTTPOXNTFBISRL-UHFFFAOYSA-N , provide unambiguous identifiers for database searches and computational modeling.

Crystallographic and Coordination Properties

A silver(I) coordination polymer incorporating a structurally related ligand, 2-(1,2,4-triazol-2-yl)benzoic acid, was reported to crystallize in the monoclinic space group P2₁/n with unit cell parameters a = 6.5358(3) Å, b = 6.0583(4) Å, c = 24.9951(11) Å, and β = 92.040(4)° . Although this study focuses on a benzoic acid derivative, it underscores the triazole-pyridine system’s ability to act as a polydentate ligand. The carboxylate and triazole groups coordinate with metal ions, forming stable frameworks with potential applications in catalysis or gas storage .

Synthesis and Derivative Formation

Synthetic Routes

The parent compound is typically synthesized via nucleophilic substitution reactions between pyridine derivatives and 1,2,4-triazole precursors. For example, VulcanChem outlines a method where pyridine-4-carboxylic acid reacts with 1H-1,2,4-triazole under basic conditions to yield the target compound. The hydrochloride salt, 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid hydrochloride (CAS: 1193388-48-5), is prepared by treating the free acid with hydrochloric acid, enhancing its aqueous solubility for biological assays.

Table 1: Key Physicochemical Properties of 2-(1H-1,2,4-Triazol-1-yl)pyridine-4-carboxylic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆N₄O₂ | |

| Molecular Weight | 206.17 g/mol | |

| SMILES | C1=CN=C(C=C1C(=O)O)N2C=NC=N2 | |

| InChIKey | NTTPOXNTFBISRL-UHFFFAOYSA-N | |

| Hydrochloride Salt (CAS) | 1193388-48-5 |

Structural Analogues and Bioactivity

Hybrid molecules combining triazole and carboxylic acid motifs, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives, exhibit potent anticancer activity against MCF-7 and HCT-116 cell lines (IC₅₀: 15.6–23.9 µM) . While direct data on 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid is limited, its structural similarity suggests potential bioactivity. For instance, compound 14 from the RSC study induced apoptosis in MCF-7 cells via mitochondrial pathways, a mechanism that could extend to the pyridine-based analog .

Applications in Materials Science

Coordination Polymers and MOFs

The compound’s dual functional groups (carboxylate and triazole) enable diverse coordination modes. In a related study, a silver(I) coordination polymer exhibited a 2D layered structure stabilized by Ag–O and Ag–N bonds . Such frameworks demonstrate potential for photocatalytic applications or as sensors for small molecules.

Table 2: Crystallographic Data for a Silver Coordination Polymer (Analogous System)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume